molecular formula C10H9ClO B1427089 3-(3-Chlorophenyl)cyclobutanone CAS No. 152714-08-4

3-(3-Chlorophenyl)cyclobutanone

Cat. No.: B1427089
CAS No.: 152714-08-4
M. Wt: 180.63 g/mol
InChI Key: MPIYPDUURJOKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)cyclobutanone is an organic compound characterized by a cyclobutanone ring substituted with a 3-chlorophenyl group

Synthetic Routes and Reaction Conditions:

  • Cyclization Reactions: One common method involves the cyclization of 3-chlorobenzene derivatives using appropriate catalysts and reaction conditions.

  • Oxidation Reactions: Oxidation of related cycloalkanes can also yield this compound under controlled conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale cyclization reactions, often using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to various oxidized derivatives.

  • Reduction: Reduction reactions can reduce the ketone group to an alcohol.

  • Substitution Reactions: Substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: A wide range of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)cyclobutanone has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.

  • Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)cyclobutanone: Similar structure but with the chlorine atom in a different position.

  • 3-(3-Bromophenyl)cyclobutanone: Similar to the chloro derivative but with a bromine atom instead.

Uniqueness: 3-(3-Chlorophenyl)cyclobutanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(3-chlorophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIYPDUURJOKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728967
Record name 3-(3-Chlorophenyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152714-08-4
Record name 3-(3-Chlorophenyl)cyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152714-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chlorophenyl)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)cyclobutanone
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)cyclobutanone
Reactant of Route 3
3-(3-Chlorophenyl)cyclobutanone
Reactant of Route 4
3-(3-Chlorophenyl)cyclobutanone
Reactant of Route 5
3-(3-Chlorophenyl)cyclobutanone
Reactant of Route 6
3-(3-Chlorophenyl)cyclobutanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.